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molecular formula C14H14F2N2O B8281737 1-(6-Acetyl-pyridin-3-yl)-4,4-difluoro-cyclohexanecarbonitrile

1-(6-Acetyl-pyridin-3-yl)-4,4-difluoro-cyclohexanecarbonitrile

Cat. No. B8281737
M. Wt: 264.27 g/mol
InChI Key: QYJZSJJUWSDGNR-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

To a solution of 1-(6-acetyl-pyridin-3-yl)-4,4-difluoro-cyclohexanecarbonitrile (80 mg, 0.30 mmol) in THF (4.0 mL) at room temperature was added sodium borohydride (23 mg, 0.60 mmol) and the reaction was stirred at room temperature for 2.5 hours. The reaction was quenched with methanol and the volatiles were then removed under reduced pressure. The residue was taken up in AcOEt (about 10 mL) and washed with saturated aqueous sodium bicarbonate (about 10 mL). The layers were separated and the aqueous layer was extracted again with AcOEt (2×5 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was then dissolved in a 7 N ammonia solution in methanol (6.7 mL) and treated with the tip of a spatula of Raney-nickel. The flask was purged three times then left to stir under one atmosphere of hydrogen for 15 hours. The catalyst was removed by filtration through celite and washed with methanol. The solvent was then removed under reduced pressure to afford 1-[5-(1-aminomethyl-4,4-difluoro-cyclohexyl)-pyridin-2-yl]-ethanol as a white solid (64 mg, 78%). LC-MS (m/z) 271.1 (MH+); tR=0.55.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[N:9]=[CH:8][C:7]([C:10]2([C:18]#[N:19])[CH2:15][CH2:14][C:13]([F:17])([F:16])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[BH4-].[Na+]>C1COCC1>[NH2:19][CH2:18][C:10]1([C:7]2[CH:6]=[CH:5][C:4]([CH:1]([OH:3])[CH3:2])=[N:9][CH:8]=2)[CH2:15][CH2:14][C:13]([F:17])([F:16])[CH2:12][CH2:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=N1)C1(CCC(CC1)(F)F)C#N
Name
Quantity
23 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with methanol
CUSTOM
Type
CUSTOM
Details
the volatiles were then removed under reduced pressure
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (about 10 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted again with AcOEt (2×5 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in a 7 N ammonia solution in methanol (6.7 mL)
ADDITION
Type
ADDITION
Details
treated with the tip of a spatula of Raney-nickel
CUSTOM
Type
CUSTOM
Details
The flask was purged three times
WAIT
Type
WAIT
Details
then left
STIRRING
Type
STIRRING
Details
to stir under one atmosphere of hydrogen for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through celite
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NCC1(CCC(CC1)(F)F)C=1C=CC(=NC1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 64 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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